N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide
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Overview
Description
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using dimethyl sulfate or methyl iodide.
Attachment of the Ethyl Chain: The ethyl chain can be attached through a Friedel-Crafts alkylation reaction using ethyl chloride and aluminum chloride as a catalyst.
Formation of the Naphthalen-1-ylacetamide Moiety: This can be achieved through an acylation reaction using naphthalene-1-acetic acid and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst to form reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated quinoline derivatives.
Scientific Research Applications
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral and anticancer properties.
Pharmacology: Research is ongoing to understand its mechanism of action and potential as a therapeutic agent.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. In the context of its antiviral activity, it is believed to inhibit viral replication by targeting viral enzymes. For its anticancer activity, the compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethanesulfonamide: This compound shares a similar quinoline core but has a different substituent at the ethyl chain.
4-Hydroxy-2-quinolones: These compounds have a similar quinoline structure but differ in the functional groups attached to the core.
Uniqueness
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide is unique due to its specific combination of the quinoline core with the naphthalen-1-ylacetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-16-12-21-14-20(25(29)27-23(21)13-17(16)2)10-11-26-24(28)15-19-8-5-7-18-6-3-4-9-22(18)19/h3-9,12-14H,10-11,15H2,1-2H3,(H,26,28)(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZLTUQTGLQHBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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